6-[(2-Ethylphenyl)oxy]-3-pyridinamine
Description
6-[(2-Ethylphenyl)oxy]-3-pyridinamine is a pyridine derivative featuring a 3-pyridinamine core substituted at the 6-position with a 2-ethylphenoxy group. Its molecular formula is C₁₃H₁₄N₂O, with a molecular weight of 214.26 g/mol. The ortho-ethylphenyl substituent may influence steric and electronic properties, distinguishing it from other pyridinamine derivatives.
Properties
Molecular Formula |
C13H14N2O |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
6-(2-ethylphenoxy)pyridin-3-amine |
InChI |
InChI=1S/C13H14N2O/c1-2-10-5-3-4-6-12(10)16-13-8-7-11(14)9-15-13/h3-9H,2,14H2,1H3 |
InChI Key |
YBWOGUYVSITHNI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1OC2=NC=C(C=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Lipophilicity :
- The tert-butyl group in CB-103 increases hydrophobicity (higher logP) compared to the ethyl group in the target compound.
- The trifluoromethyl group in the compound from enhances both lipophilicity and metabolic stability due to fluorine’s electronegativity.
Bulky silyl groups (e.g., ) reduce solubility but protect reactive sites during synthesis.
Steric and Electronic Effects :
- Ortho-substituted ethylphenyl groups (target compound) may induce steric hindrance, affecting binding to biological targets.
- Para-substituted tert-butyl groups (CB-103 ) offer less steric interference, favoring interactions with flat binding pockets.
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